molecular formula C12H6Cl4O B12664526 3,4,4',5-Tetrachlorodiphenyl ether CAS No. 62615-07-0

3,4,4',5-Tetrachlorodiphenyl ether

Cat. No.: B12664526
CAS No.: 62615-07-0
M. Wt: 308.0 g/mol
InChI Key: CAUBBRCOHHHCNG-UHFFFAOYSA-N
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Description

3,4,4’,5-Tetrachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H6Cl4O. It is part of the broader class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential environmental and health impacts due to their persistence and bioaccumulation .

Preparation Methods

The synthesis of 3,4,4’,5-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method is the reaction of diphenyl ether with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions . Industrial production methods may involve similar chlorination processes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

3,4,4’,5-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:

Scientific Research Applications

3,4,4’,5-Tetrachlorodiphenyl ether has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCDEs in environmental samples.

    Biology: Studies have investigated its effects on biological systems, particularly its potential toxicity and bioaccumulation in aquatic organisms.

    Medicine: Research has explored its potential as a model compound for studying the mechanisms of action of chlorinated organic pollutants.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,4’,5-Tetrachlorodiphenyl ether involves its interaction with cellular components, particularly the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can activate a cascade of molecular events leading to changes in gene expression and cellular function. This interaction is similar to that observed with other chlorinated aromatic compounds, which can result in toxic effects such as oxidative stress and disruption of endocrine function .

Comparison with Similar Compounds

3,4,4’,5-Tetrachlorodiphenyl ether can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 3,4,4’,5-Tetrachlorodiphenyl ether in terms of its specific chlorine substitution pattern and its resulting chemical behavior and applications.

Properties

CAS No.

62615-07-0

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,2,3-trichloro-5-(4-chlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H

InChI Key

CAUBBRCOHHHCNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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